3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Description
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring and an azidomethyl group attached to a pyrazole ring
Properties
IUPAC Name |
3-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-17-8-10(7-14-16-12)11(15-17)9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOKORAIKGFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is the reaction of 1-ethyl-1H-pyrazol-3-yl)pyridine with an azidating agent under controlled conditions. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the azidation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form azido compounds.
Reduction: Reduction reactions can convert the azidomethyl group to an amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Azido compounds
Reduction: Amines
Substitution: Substituted pyridines
Scientific Research Applications
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it useful in material science and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine exerts its effects depends on its specific application. For example, in bioconjugation, the azidomethyl group can react with alkyne-functionalized molecules through a click chemistry reaction, forming a stable triazole linkage. This reaction is often catalyzed by copper(I) and proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Molecular Targets and Pathways Involved:
Bioconjugation: Targets biomolecules such as proteins and nucleic acids.
Pharmaceuticals: May interact with specific enzymes or receptors in the body.
Comparison with Similar Compounds
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is unique due to its combination of a pyridine ring and an azidomethyl group on a pyrazole ring. Similar compounds include:
3-(4-(Azidomethyl)phenyl)pyridine: Similar structure but lacks the ethyl group on the pyrazole ring.
3-(Azidomethyl)pyridine: A simpler structure without the pyrazole ring.
These compounds share the azidomethyl group but differ in their core structures, leading to variations in their chemical properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
